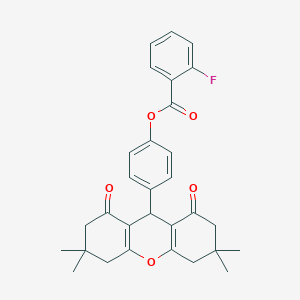![molecular formula C28H23F3N2O2S B301521 N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301521.png)
N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideβ by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways, resulting in the modulation of various cellular processes.
Biochemical and Physiological Effects:
The inhibition of N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideβ by N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to promote neurogenesis and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideβ, making it a useful tool for studying the role of N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideβ in various cellular processes. However, it also has limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One direction is the development of more potent and selective inhibitors of N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideβ. Another direction is the investigation of the potential therapeutic applications of N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in other diseases such as bipolar disorder and schizophrenia. Additionally, the development of new delivery methods to improve the solubility and bioavailability of N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide could also be explored.
Synthesis Methods
N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be synthesized using various methods. One such method involves the reaction of 2-aminobenzothiophene and 3-(trifluoromethyl)benzaldehyde in the presence of benzylamine and acetic acid. The resulting product is then purified through column chromatography to obtain the final product.
Scientific Research Applications
N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of glycogen synthase kinase-3β (N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideβ), which is involved in various cellular processes such as cell proliferation, apoptosis, and differentiation. The inhibition of N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideβ has been linked to the treatment of various diseases such as Alzheimer's disease, diabetes, and cancer.
properties
Product Name |
N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Molecular Formula |
C28H23F3N2O2S |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-benzyl-2-[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C28H23F3N2O2S/c29-28(30,31)20-10-6-9-19(15-20)23-14-13-21(35-23)17-33-27-25(22-11-4-5-12-24(22)36-27)26(34)32-16-18-7-2-1-3-8-18/h1-3,6-10,13-15,17H,4-5,11-12,16H2,(H,32,34)/b33-17- |
InChI Key |
BZVJZHNFYVEXLJ-FZPRHHONSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C(=O)NCC5=CC=CC=C5 |
SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C(=O)NCC5=CC=CC=C5 |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (5Z)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301439.png)
![ethyl (5Z)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301440.png)
![ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301442.png)
![ethyl (5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301443.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301447.png)
![ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301449.png)

![ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B301451.png)
![ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B301452.png)
![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylacrylamide](/img/structure/B301453.png)
![ethyl (5Z)-5-[[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301454.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301456.png)
![ethyl (5Z)-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301458.png)
![N-{4-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B301461.png)